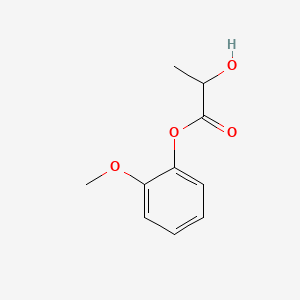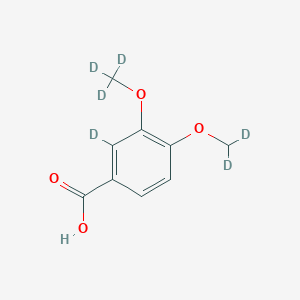
2-Methoxyphenyl lactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyphenyl lactate is an organic compound that belongs to the class of phenyl lactates It is characterized by the presence of a methoxy group attached to the phenyl ring and a lactate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methoxyphenyl lactate can be synthesized through several methods. One common approach involves the esterification of 2-methoxyphenol with lactic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process may also incorporate purification steps, such as distillation or crystallization, to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxyphenyl lactate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The lactate moiety can be reduced to produce alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated phenyl lactates.
Aplicaciones Científicas De Investigación
2-Methoxyphenyl lactate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its antioxidant properties.
Industry: It is used in the formulation of various products, including pharmaceuticals and cosmetics.
Mecanismo De Acción
The mechanism by which 2-methoxyphenyl lactate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, it may modulate signaling pathways involved in cell survival and apoptosis.
Comparación Con Compuestos Similares
2-Methoxyphenyl lactate can be compared with other similar compounds, such as:
2-Methoxyphenol: Lacks the lactate moiety but shares the methoxyphenyl structure.
Phenyl lactate: Lacks the methoxy group but contains the lactate moiety.
Methoxyphenyl isocyanate: Contains a methoxyphenyl group but differs in its functional group.
Uniqueness: The presence of both the methoxy group and the lactate moiety in this compound imparts unique chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
59643-85-5 |
|---|---|
Fórmula molecular |
C10H12O4 |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
(2-methoxyphenyl) 2-hydroxypropanoate |
InChI |
InChI=1S/C10H12O4/c1-7(11)10(12)14-9-6-4-3-5-8(9)13-2/h3-7,11H,1-2H3 |
Clave InChI |
FUSJIKIVYFVQHX-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC1=CC=CC=C1OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B13962222.png)

![Bicyclo[3.2.1]octane-1-carbonyl chloride](/img/structure/B13962239.png)
![Benzyl 2-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13962255.png)

![5-Isopropylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde](/img/structure/B13962263.png)


![Tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13962271.png)
![(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13962279.png)

![8H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13962300.png)


